molecular formula C19H17N7S B2462040 4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine CAS No. 2380192-43-6

4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine

Cat. No. B2462040
CAS RN: 2380192-43-6
M. Wt: 375.45
InChI Key: KHFYHCUUNSTGFK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry or drug discovery. It contains several functional groups including a pyridine, a pyridazine, a piperazine, and a thieno[3,2-d]pyrimidine .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of organic reactions involving the aforementioned functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and nitrogen atoms. Unfortunately, specific details about its structure were not found .


Physical And Chemical Properties Analysis

Specific physical and chemical properties for this compound were not found in the available resources .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological targets in a specific way due to its complex structure .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses in medicinal chemistry or drug discovery. This could include testing its biological activity, optimizing its structure for better activity, and investigating its mechanism of action .

properties

IUPAC Name

4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7S/c1-2-17(24-23-15(1)14-3-6-20-7-4-14)25-8-10-26(11-9-25)19-18-16(5-12-27-18)21-13-22-19/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFYHCUUNSTGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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